trans-Clomiphene-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

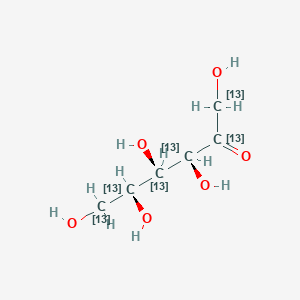

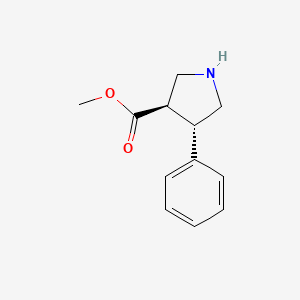

Trans-Clomiphene-d5 Hydrochloride is the labelled analogue of trans-Clomiphene Hydrochloride, which is a trans isomer of Clomiphene . It has a molecular formula of C26H24D5Cl2NO and a molecular weight of 447.45 . It appears as a white solid .

Synthesis Analysis

An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, using acetic acid or trifluoroacetic acid is disclosed . The product was separated from the starting material by chromatography .Molecular Structure Analysis

The IUPAC name for trans-Clomiphene-d5 Hydrochloride is 2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride .Chemical Reactions Analysis

The synthesis of trans-Clomiphene-d5 Hydrochloride involves reactions with diethyl ether and hydrochloric acid . The product was separated from the starting material by chromatography .Physical And Chemical Properties Analysis

Trans-Clomiphene-d5 Hydrochloride is an off-white solid . It has a molecular weight of 411.00 36.46 and a molecular formula of C26H23ClNOD5·HCl .Aplicaciones Científicas De Investigación

Reproductive Medicine Applications

- Development and Pharmacology : Research has detailed the development, pharmacology, and clinical efficacy of clomiphene citrate (including its isomers like trans-Clomiphene) in reproductive medicine. Studies have shown its effectiveness in inducing ovulation in women with certain types of infertility, highlighting patient characteristics that predict successful treatment outcomes. The relationship between pre-ovulatory follicles, endometrial thickness, and semen quality with conception rates has been emphasized, alongside the observation that multiple births are a significant consideration in treatment planning (Dickey & Holtkamp, 1996).

Endocrinology and Male Health

- Secondary Male Hypogonadism Treatment : Enclomiphene citrate, a closely related compound, has been explored for its utility in treating secondary male hypogonadism. It raises serum testosterone levels by increasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels without negatively impacting semen parameters, suggesting its role in treating testosterone deficiency in men while maintaining fertility (Rodriguez, Pastuszak, & Lipshultz, 2016).

Pharmacological Insights

- Mechanism of Action : The mechanism of action of clomiphene citrate and its isomers involves estrogen receptor antagonism, which has been the basis for its use in both female and male infertility treatments. The balance between its estrogenic and anti-estrogenic effects is crucial for its clinical application, offering insights into how modifications like those in trans-Clomiphene-d5 Hydrochloride might influence treatment outcomes and side effect profiles (Manov & Benge, 2022).

Clinical Effectiveness and Considerations

- Ovulation Induction : Clomiphene citrate's primary application in inducing ovulation in anovulatory women, particularly in those with polycystic ovary syndrome (PCOS), underscores its significance in reproductive medicine. It has been noted for its high rate of inducing ovulation and subsequent pregnancy, with considerations around ovarian hyperstimulation and multiple pregnancies as critical factors in its clinical use (Gorlitsky, Kase, & Speroff, 1978).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

1346606-66-3 |

|---|---|

Nombre del producto |

trans-Clomiphene-d5 Hydrochloride |

Fórmula molecular |

C₂₆H₂₄D₅Cl₂NO |

Peso molecular |

447.45 |

Sinónimos |

(E)-2-[p-[2-chloro-(1,2-diphenyl-d5)vinyl]phenoxy]-triethylamine Hydrochloride; 2-[4-[(1E)-2-Chloro-(1,2-diphenyl-d5)ethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride; (E)-Clomiphene Hydrochloide-d5; Enclomifene Hydrochloride-d5; Enclomiphene Hyd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)